What are the chemical properties of N2-Phenoxyacetylguanosine?
What are the chemical properties of N2-Phenoxyacetylguanosine?
For Researchers, Scientists, and Drug Development Professionals
N2-Phenoxyacetylguanosine is a synthetic derivative of the natural nucleoside guanosine (B1672433). This modification, the addition of a phenoxyacetyl group at the N2 position of the guanine (B1146940) base, confers unique chemical and biological properties to the molecule, making it a valuable tool in various research and drug development applications. This technical guide provides an in-depth overview of the chemical properties of N2-Phenoxyacetylguanosine, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role as an agonist for Toll-like receptor 7 (TLR7).
Core Chemical Properties
N2-Phenoxyacetylguanosine is a white to off-white solid with the chemical formula C18H19N5O7 and a molecular weight of 417.37 g/mol .[1] It is characterized by its limited solubility in common organic solvents, being soluble in dimethyl sulfoxide (B87167) (DMSO) and only slightly soluble in methanol (B129727).[2][3] The compound has a distinct melting point in the range of 159-160 °C.[2][3][4] For optimal stability, N2-Phenoxyacetylguanosine should be stored at 2-8°C.[1]
| Property | Value | Source(s) |
| Molecular Formula | C18H19N5O7 | [1][5] |
| Molecular Weight | 417.37 g/mol | [1][4][5] |
| CAS Number | 119824-66-7 | [1][2][3][5] |
| Appearance | White to off-white solid | [2][3][5] |
| Melting Point | 159-160 °C | [2][3][4] |
| Solubility | Soluble in DMSO, slightly soluble in methanol | [2][3] |
| Storage Conditions | 2-8°C | [1] |
Synthesis and Characterization: Experimental Protocols
The synthesis of N2-Phenoxyacetylguanosine is a multi-step process that involves the protection of the hydroxyl groups of the guanosine ribose moiety, followed by the acylation of the N2 position of the guanine base, and subsequent deprotection.
Experimental Workflow for the Synthesis of N2-Phenoxyacetylguanosine
Caption: A generalized workflow for the synthesis of N2-Phenoxyacetylguanosine.
Detailed Synthesis Protocol
This protocol is a generalized procedure based on established methods for the synthesis of N2-acylguanosine derivatives.
Step 1: Protection of Guanosine Hydroxyl Groups
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Materials: Guanosine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
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Procedure:
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Dry guanosine under vacuum.
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Dissolve the dried guanosine in anhydrous DMF.
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Add imidazole (approximately 8 equivalents) and TBDMS-Cl (approximately 4 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine by silica (B1680970) gel column chromatography.
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Step 2: Phenoxyacetylation of the N2-Amino Group
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Materials: 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Phenoxyacetyl chloride, Anhydrous Pyridine.
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Procedure:
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Dissolve the protected guanosine in anhydrous pyridine.
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Cool the solution to 0°C in an ice bath.
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Slowly add phenoxyacetyl chloride (approximately 1.5-2 equivalents) to the solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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After the reaction is complete, quench with water and extract the product with an organic solvent.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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The crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine is typically used in the next step without further purification.
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Step 3: Deprotection of the Silyl Groups
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Materials: Crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Tetrabutylammonium fluoride (B91410) (TBAF) solution in Tetrahydrofuran (THF).
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Procedure:
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Dissolve the crude protected product from the previous step in THF.
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Add a 1M solution of TBAF in THF (approximately 4 equivalents) to the reaction mixture.
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Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (B109758) to yield pure N2-Phenoxyacetylguanosine.
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Characterization
The structure and purity of the synthesized N2-Phenoxyacetylguanosine should be confirmed by standard analytical techniques.
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Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected mass would correspond to the molecular formula C18H19N5O7.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the protons of the guanine base, the ribose sugar, and the phenoxyacetyl group. Key signals would include those for the anomeric proton of the ribose, the aromatic protons of the phenoxy group, and the methylene (B1212753) protons of the acetyl group.
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¹³C NMR: The spectrum should display distinct signals for all 18 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the aromatic phenoxy ring and the purine (B94841) system.
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Biological Activity: TLR7 Agonism and Signaling Pathway
N2-Phenoxyacetylguanosine is recognized as a guanosine analog with potent immunostimulatory activity.[6][7] This activity is primarily mediated through its function as an agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA.[7][8]
The binding of N2-Phenoxyacetylguanosine to TLR7 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This signaling pathway is dependent on the adaptor protein MyD88.
TLR7 Signaling Pathway Activated by N2-Phenoxyacetylguanosine
Caption: TLR7 signaling cascade initiated by N2-Phenoxyacetylguanosine.
Upon binding of N2-Phenoxyacetylguanosine to TLR7 within the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 to its Toll/interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6).
Activated TRAF6 serves as a key signaling hub, initiating two major downstream pathways:
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NF-κB Activation: TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB and the release of the NF-κB transcription factor (typically the p50/p65 heterodimer). The released NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
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IRF Activation: TRAF6 also plays a role in the activation of interferon regulatory factors (IRFs), particularly IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.
Conclusion
N2-Phenoxyacetylguanosine is a well-characterized synthetic nucleoside with defined chemical properties and significant biological activity. Its ability to specifically activate the TLR7 signaling pathway makes it an invaluable tool for researchers studying innate immunity, viral infections, and the development of novel immunomodulatory therapies. The detailed protocols and pathway information provided in this guide offer a solid foundation for the synthesis, characterization, and application of this important compound in a research setting.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
